3,6-dichloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-Dichloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of multiple functional groups, including chloro, methoxy, benzotriazolyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a halogenating agent.
Introduction of the Benzotriazolyl Group: The benzotriazolyl group is introduced via a nucleophilic substitution reaction using a benzotriazole derivative.
Chlorination: The chlorination of the benzothiophene core is achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3,6-Dichloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
3,6-Dichloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its benzotriazolyl and benzothiophene moieties contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H14Cl2N4O2S |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
3,6-dichloro-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H14Cl2N4O2S/c1-30-15-6-4-14(5-7-15)28-26-17-9-3-13(11-18(17)27-28)25-22(29)21-20(24)16-8-2-12(23)10-19(16)31-21/h2-11H,1H3,(H,25,29) |
InChI Key |
OORNDYHWOFIWFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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